molecular formula C11H13NO3 B13499788 2-Acetamido-2-(m-tolyl)acetic acid

2-Acetamido-2-(m-tolyl)acetic acid

Cat. No.: B13499788
M. Wt: 207.23 g/mol
InChI Key: JTAPOCKUVXZRHS-UHFFFAOYSA-N
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Description

2-Acetamido-2-(m-tolyl)acetic acid is an organic compound that belongs to the class of acetamido acids It is characterized by the presence of an acetamido group attached to a tolyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(m-tolyl)acetic acid typically involves the acylation of m-toluidine with acetic anhydride, followed by subsequent reactions to introduce the acetic acid functionality. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the acylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(m-tolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Acetamido-2-(m-tolyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(m-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.

    2-Acetamido-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    2-Acetamido-2-(o-tolyl)acetic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

2-Acetamido-2-(m-tolyl)acetic acid is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with biological targets. The meta position of the tolyl group may result in different steric and electronic effects compared to the ortho and para isomers, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-acetamido-2-(3-methylphenyl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15)

InChI Key

JTAPOCKUVXZRHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)C

Origin of Product

United States

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